molecular formula C5H3BrNNaO2S B2981688 Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate CAS No. 2138517-32-3

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2981688
CAS No.: 2138517-32-3
M. Wt: 244.04
InChI Key: QUSVPKAEQIOZIE-UHFFFAOYSA-M
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Description

Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C5H4BrNO2S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 244.04 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis of Novel Compounds

  • Promotion of Benzoin Condensation : Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate derivatives have been utilized in the synthesis of organic ionic liquids (OILs), which effectively promote the benzoin condensation of benzaldehyde, showcasing their utility in organic synthesis and potential applications in catalysis (Davis & Forrester, 1999).

  • Antimicrobial Studies : Derivatives of this compound have been synthesized and assessed for their antibacterial and antifungal activities, demonstrating the compound's relevance in the development of new antimicrobial agents (Lamani et al., 2009).

Catalysis and Chemical Reactions

  • C-H Arylation Activation : The compound has been used to study the activation mechanisms in palladium-catalyzed C-H arylation of thiazole derivatives, contributing to the advancement of catalytic methodologies (Miyaoku & Mori, 2009).

  • Synthesis of Anti-Proliferative Agents : It serves as a precursor in the multikilogram scale synthesis of anti-proliferative agents, highlighting its importance in medicinal chemistry and drug development (Yates et al., 2009).

  • Novel Synthetic Methods : The compound is central to the development of novel synthetic methods for producing methyl 5-substituted thiazole-4-carboxylates, further expanding its utility in synthetic organic chemistry (Yamada, Fukui, & Nunami, 1995).

Safety and Hazards

The safety data sheet for Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

sodium;5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.Na/c1-2-3(6)10-4(7-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSVPKAEQIOZIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138517-32-3
Record name sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
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